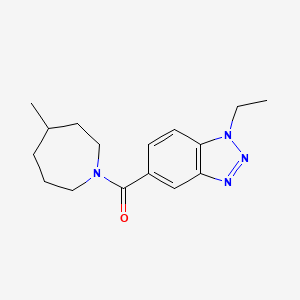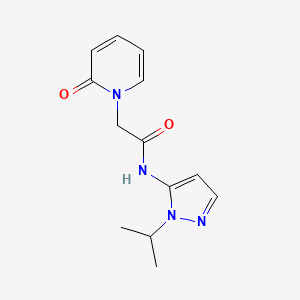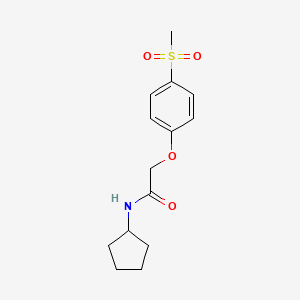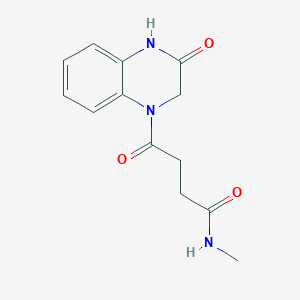![molecular formula C16H20N2O3 B7528441 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7528441.png)
3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one, also known as DMIDIO, is an organic compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMIDIO belongs to the class of indolin-2-ones, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one is not fully understood. However, it has been proposed that 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one has also been found to modulate the expression of certain genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation. 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one has been found to induce apoptosis in cancer cells and inhibit their growth. 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one has also been found to exhibit anti-viral and anti-microbial activities.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one has several advantages for lab experiments. It is easy to synthesize and has a relatively high yield. 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one is stable under various conditions and can be stored for long periods. However, 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one can also exhibit some toxicity, which can limit its use in certain cell culture experiments.
Orientations Futures
There are several future directions for the study of 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one. One potential direction is to study the structure-activity relationship of 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one and its analogs to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one in vivo to determine its suitability for use in humans. 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one can also be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Finally, 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one can be studied for its potential use in the development of diagnostic tools for various diseases.
Méthodes De Synthèse
3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one can be synthesized by a two-step process. The first step involves the reaction of 2,6-dimethylmorpholine with ethyl acetoacetate, which produces 2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl acetoacetate. The second step involves the cyclization of 2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl acetoacetate with isatin, which produces 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one. The yield of 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one is around 60-70%.
Applications De Recherche Scientifique
3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one has been studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to be effective against various bacterial and viral infections. 3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propriétés
IUPAC Name |
3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10-8-18(9-11(2)21-10)15(19)7-13-12-5-3-4-6-14(12)17-16(13)20/h3-6,10-11,13H,7-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLWRAQHYZRWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)

![(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B7528393.png)
![N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide](/img/structure/B7528395.png)
![N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide](/img/structure/B7528402.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)




![N-[1-(furan-3-carbonyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7528456.png)


![5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole](/img/structure/B7528471.png)